C2-Gal-Dox Exhibits Superior Cytotoxicity Compared to C1 and C6 Positional Isomers in Hepatocellular Carcinoma Cells
In a systematic evaluation of galactose-doxorubicin positional isomers, C2-Gal-Dox demonstrated the highest cytotoxic potency against human hepatocellular carcinoma (HepG2) cells [1]. This study directly compared the anti-proliferative activity of three synthesized Gal-Dox conjugates where the doxorubicin moiety was attached at the C1, C2, or C6 position of the galactose ring [1]. C2-Gal-Dox was identified as the most potent isomer, outperforming both C1-Gal-Dox and C6-Gal-Dox [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Most potent among all isomers |
| Comparator Or Baseline | C1-Gal-Dox and C6-Gal-Dox (other positional isomers) |
| Quantified Difference | C2-Gal-Dox (11) was the most potent. |
| Conditions | Human hepatocellular carcinoma cell line (HepG2); cytotoxicity assay (MTT) at 48h. |
Why This Matters
This direct comparative data demonstrates that C2-Gal-Dox is not merely a Gal-Dox conjugate but the most optimized isomer in its series for achieving maximal cytotoxicity in HCC models, making it the scientifically justified choice for target validation studies.
- [1] Ye W, et al. Design, synthesis and biological evaluation of the positional isomers of the galactose conjugates able to target hepatocellular carcinoma cells via ASGPR-mediated cellular uptake and cytotoxicity. European Journal of Medicinal Chemistry. 2024; 264: 115988. View Source
